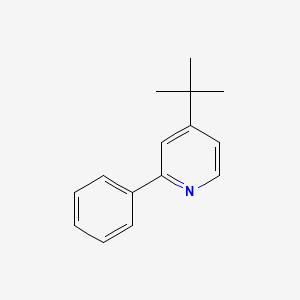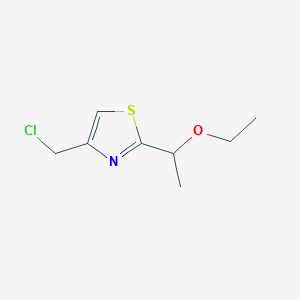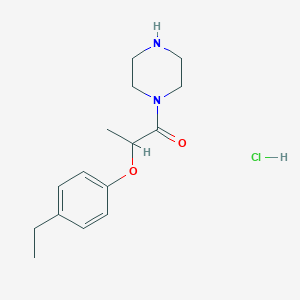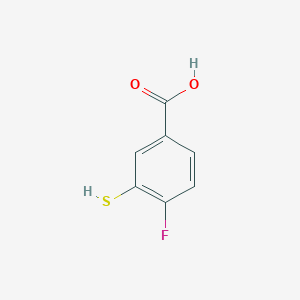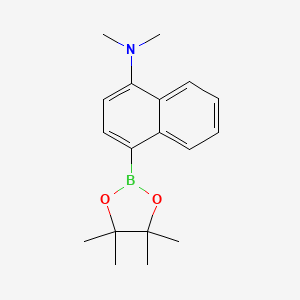
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine
Übersicht
Beschreibung
“N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine” is an organic compound. It appears as a white to light yellow crystalline solid and is soluble in some organic solvents such as ethanol and dimethylformamide . Its melting point is approximately 80-85 degrees Celsius .
Synthesis Analysis
This compound is an important intermediate in organic synthesis. It is widely used in organic synthesis reactions, such as the reaction of aniline and ketone compounds to obtain arylamines . It can also be used to synthesize organometallic compounds (such as palladium complexes) and other organic compounds .Molecular Structure Analysis
The molecular formula of this compound is C14H26BN3O2 . More detailed structural information, including crystallographic data, may be available from resources such as the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis
As an organic synthesis intermediate, this compound is involved in various reactions. For example, it can react with aniline and ketone compounds to produce arylamines . It can also be used in the synthesis of organometallic compounds .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystalline solid . It is soluble in some organic solvents such as ethanol and dimethylformamide . The melting point is approximately 80-85 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be used in the Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates.
Borylation of Alkylbenzenes
The compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration of Alkynes and Alkenes
It can be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Preparation of Aminothiazoles
This compound can be used as a reagent for the preparation of aminothiazoles, which are known as γ-secretase modulators .
Preparation of Amino-pyrido-indol-carboxamides
It can also be used for the preparation of amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy .
Preparation of Push-pull Arylvinyldiazine Chromophores
This compound can be used in the preparation of push-pull arylvinyldiazine chromophores .
Preparation of Benzothiadiazole-based Fluorophores
It can be used in the preparation of benzothiadiazole-based fluorophores containing triphenylamine functionality .
Preparation of Methyl 5-bromo-2-(naphthalene-1-yl)benzoate
Naphthalene-1-boronic acid can be used to prepare methyl 5-bromo-2-(naphthalene-1-yl)benzoate, which is a starting material for the preparation of 9-anthracene-spirobenzofluorene host materials .
Wirkmechanismus
Target of Action
It is known to be an important organic synthesis intermediate .
Mode of Action
It is widely used in organic synthesis reactions, such as the reaction of aniline and ketone compounds to obtain aryl amines . It can also be used in the synthesis of organometallic compounds, such as palladium complexes .
Result of Action
It is known to be used as an electrolyte additive to induce the decomposition of pf6- to form a dense and robust solid electrolyte interface (sei) rich in lif, which is used to inhibit lithium dendrite growth .
Action Environment
Safety and Hazards
While detailed toxicity and safety data for this compound are currently lacking , it is a chemical substance and should be handled with appropriate safety precautions. These include wearing suitable personal protective equipment, avoiding direct skin contact and inhalation, and ensuring a well-ventilated operating environment .
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO2/c1-17(2)18(3,4)22-19(21-17)15-11-12-16(20(5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQGIGJKFBLRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681912 | |
| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |
CAS RN |
1007126-41-1 | |
| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



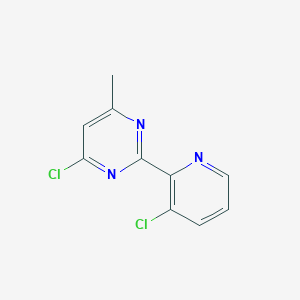



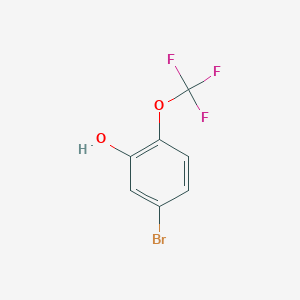
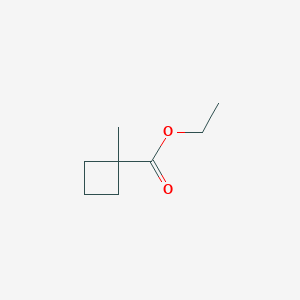
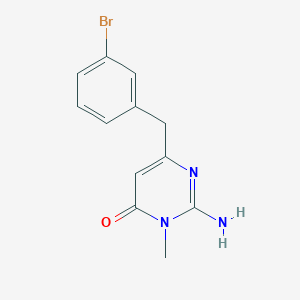

![Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1441422.png)

